Structural Differentiation: 5-Methylfuran vs. Unsubstituted Furan Scaffold
The target compound incorporates a 5-methylfuran-2-yl terminal group, whereas the closest commercially catalogued analogue, 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396882-64-6), bears an unsubstituted furan ring. The 5-methyl substituent increases steric bulk (molecular weight 270.28 vs. 270.28 g/mol, identical due to offsetting structural differences; the target compound has one fewer methyl on the linker but one additional methyl on the furan) and alters the electronic environment of the furan oxygen, which is known to modulate π–π stacking and hydrogen-bond-acceptor character in furanylbenzamide SHP2 inhibitor series [1]. The 5-methyl group also influences metabolic stability at the furan C5 position, a known soft spot for cytochrome P450 oxidation [2].
| Evidence Dimension | Furan ring substitution pattern |
|---|---|
| Target Compound Data | 5-methylfuran-2-yl terminus; C15H14N2O3; MW 270.28 g/mol; contains chiral secondary alcohol |
| Comparator Or Baseline | 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396882-64-6): unsubstituted furan-2-yl; C15H14N2O3; MW 270.28 g/mol; contains tertiary alcohol with additional methyl on linker carbon |
| Quantified Difference | Structural isomers with distinct hydrogen-bond donor topology (secondary vs. tertiary alcohol); 5-methyl group on furan confers differential steric and electronic properties at heterocycle C5 position |
| Conditions | Structural comparison based on SMILES notation and molecular formula verification from chemical supplier catalogues |
Why This Matters
Even isosteric replacements at the furan 5-position can dramatically alter target binding and metabolic half-life, making the target compound a non-substitutable entry in SAR libraries.
- [1] Dayal N, et al. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. J Med Chem, 2022. Available at: https://pubmed.ncbi.nlm.nih.gov/34890078/ View Source
- [2] Dalvie DK, et al. Biotransformation reactions of five-membered aromatic heterocyclic rings. Chem Res Toxicol, 2002. Available at: https://pubmed.ncbi.nlm.nih.gov/11849038/ View Source
